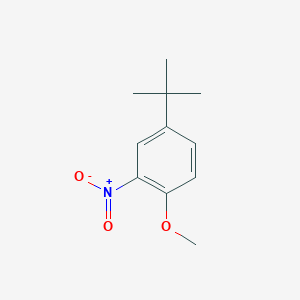

4-Tert-butyl-1-methoxy-2-nitrobenzene

Cat. No. B8773781

M. Wt: 209.24 g/mol

InChI Key: VGKBXJBNEFDGJL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05777168

Procedure details

A solution of 8.2 g (50 mmole) of 4-tertbutylanisole in 15 ml of ethylene dichloride was placed in a 40 ml two necked round-bottomed flask equipped with a thermometer, a dropping funnel and magnetic stirring bar. The flask was placed in an ice-water bath and the contents were stirred and cooled. When the temperature reached +4° C., 4.72 g (3.32 ml, 52.4 mmol) of 70% nitric acid was added at such a rate that the temperature of the reaction mixture remained below 10° C. The completion of the acid addition took 15 minutes. Then the reaction mixture was stirred for 15 minutes while the flask was still immersed in the ice-water bath. After this time the reaction mixture was allowed to warm-up to 23° C. and left for 3 more hours with stirring to complete the nitration. The stirring was then stopped and the lower (organic) layer was collected. From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg and an oily residue was subjected to vacuum distillation. A 6" Vigreux column and a pressure of 1 mmHg was applied. These conditions afforded separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C. It resulted in the collection of 7.576 g of 99.1% pure 2-nitro-4-tertbutylanisole and 2.116 g of 96.4% pure 4-nitroanisole, mp 54° C. wth a total yield of 72.5% of 2-nitro-4-tertbutylanisole.

[Compound]

Name

two

Quantity

40 mL

Type

reactant

Reaction Step Two

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

96.4%

Yield

72.5%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[N+:13]([O-:16])([OH:15])=[O:14]>C(Cl)CCl>[N+:13]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([O-:15])=[O:14].[N+:13]([C:9]1[CH:10]=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[CH:6]=[CH:7][C:8]=1[O:11][CH3:12])([O-:16])=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=C1)OC

|

Step Two

[Compound]

|

Name

|

two

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

3.32 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CCl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

23 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the contents were stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermometer, a dropping funnel and magnetic stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed in an ice-water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached +4° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained below 10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The completion of the acid addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Then the reaction mixture was stirred for 15 minutes while the flask

|

|

Duration

|

15 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left for 3 more hours

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the lower (organic) layer was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

an oily residue was subjected to vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

These conditions afforded

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.116 g | |

| YIELD: PERCENTYIELD | 96.4% | |

| YIELD: CALCULATEDPERCENTYIELD | 55.3% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC(=C1)C(C)(C)C)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 72.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05777168

Procedure details

A solution of 8.2 g (50 mmole) of 4-tertbutylanisole in 15 ml of ethylene dichloride was placed in a 40 ml two necked round-bottomed flask equipped with a thermometer, a dropping funnel and magnetic stirring bar. The flask was placed in an ice-water bath and the contents were stirred and cooled. When the temperature reached +4° C., 4.72 g (3.32 ml, 52.4 mmol) of 70% nitric acid was added at such a rate that the temperature of the reaction mixture remained below 10° C. The completion of the acid addition took 15 minutes. Then the reaction mixture was stirred for 15 minutes while the flask was still immersed in the ice-water bath. After this time the reaction mixture was allowed to warm-up to 23° C. and left for 3 more hours with stirring to complete the nitration. The stirring was then stopped and the lower (organic) layer was collected. From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg and an oily residue was subjected to vacuum distillation. A 6" Vigreux column and a pressure of 1 mmHg was applied. These conditions afforded separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C. It resulted in the collection of 7.576 g of 99.1% pure 2-nitro-4-tertbutylanisole and 2.116 g of 96.4% pure 4-nitroanisole, mp 54° C. wth a total yield of 72.5% of 2-nitro-4-tertbutylanisole.

[Compound]

Name

two

Quantity

40 mL

Type

reactant

Reaction Step Two

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

96.4%

Yield

72.5%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[N+:13]([O-:16])([OH:15])=[O:14]>C(Cl)CCl>[N+:13]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)([O-:15])=[O:14].[N+:13]([C:9]1[CH:10]=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[CH:6]=[CH:7][C:8]=1[O:11][CH3:12])([O-:16])=[O:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=C1)OC

|

Step Two

[Compound]

|

Name

|

two

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

3.32 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CCl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

23 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the contents were stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermometer, a dropping funnel and magnetic stirring bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed in an ice-water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached +4° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained below 10° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The completion of the acid addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Then the reaction mixture was stirred for 15 minutes while the flask

|

|

Duration

|

15 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left for 3 more hours

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the lower (organic) layer was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

an oily residue was subjected to vacuum distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

These conditions afforded

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.116 g | |

| YIELD: PERCENTYIELD | 96.4% | |

| YIELD: CALCULATEDPERCENTYIELD | 55.3% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC(=C1)C(C)(C)C)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 72.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |